



# Application Notes and Protocols for BAY1125976 in In Vivo Mouse Xenograft Models

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Compound of Interest		
Compound Name:	BAY1125976	
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These application notes provide a comprehensive overview and detailed protocols for the use of **BAY1125976**, a selective allosteric AKT1/2 inhibitor, in preclinical in vivo mouse xenograft models. The information is compiled from publicly available research to guide the design and execution of efficacy studies.

### Introduction

**BAY1125976** is a potent and selective inhibitor of AKT1 and AKT2, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. In preclinical studies, **BAY1125976** has demonstrated significant antitumor activity in a range of cancer models with activated AKT signaling.[1][2] These notes provide detailed dosage information and experimental protocols for utilizing **BAY1125976** in mouse xenograft studies.

### **Mechanism of Action**

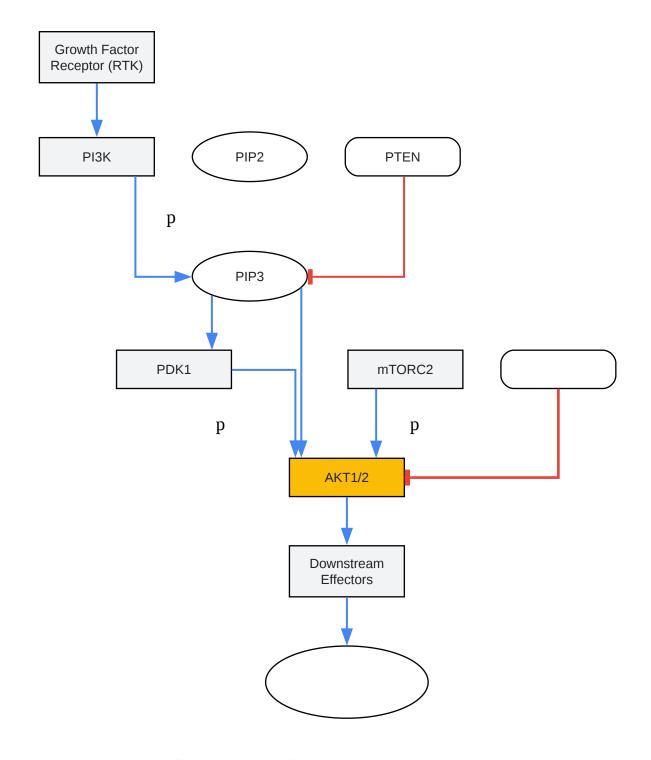
**BAY1125976** functions as a selective, allosteric inhibitor of AKT1 and AKT2, with significantly less activity against AKT3.[1] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1, thereby preventing its phosphorylation and subsequent activation by PDK1.[1][2] This inhibition of AKT activation disrupts downstream signaling, leading to reduced cell proliferation and induction of apoptosis in tumor cells with an overactive PI3K/AKT/mTOR pathway.[3][4]



## **PI3K/AKT/mTOR Signaling Pathway**

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets that promote cell growth and survival. **BAY1125976**'s inhibition of AKT1/2 effectively blocks these downstream effects.





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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

## **Quantitative Data Summary**







The following tables summarize the in vivo dosages and experimental parameters for **BAY1125976** in various mouse xenograft models based on published studies.

Table 1: BAY1125976 In Vivo Dosage and Efficacy in Mouse Xenograft Models



Tumor Model	Mouse Strain	BAY112597 6 Dosage (mg/kg)	Administrat ion Route	Dosing Schedule	Reported Efficacy
KPL-4 (Breast Cancer)	Nude	25	Oral	Daily	Statistically significant tumor growth inhibition.[2]
50	Oral	Daily	Potent antitumor efficacy.[2]		
MCF7 (Breast Cancer)	Nude	25	Oral	Daily	Significant antitumor efficacy.[2]
50	Oral	Daily	Significant antitumor efficacy.[2]		
LAPC-4 (Prostate Cancer)	SCID/Nude	25	Oral	Daily	Statistically significant tumor growth inhibition.[2]
50	Oral	Daily	Statistically significant tumor growth inhibition.[2]		
AXF 984 (Anal Cancer, PDX)	Not Specified	50	Oral	Daily	Tumor growth inhibition.[2]
HBCx-2 (Breast Cancer, PDX)	Not Specified	Not Specified	Oral	Daily or Twice Daily	Tumor growth inhibition.[2]

## **Experimental Protocols**



## Protocol 1: Preparation of BAY1125976 Formulation for Oral Administration

This protocol is adapted from a general method for formulating poorly water-soluble compounds for in vivo use.

#### Materials:

- BAY1125976 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or sterile water (ddH<sub>2</sub>O)

#### Procedure:

- Prepare a stock solution of BAY1125976 in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of BAY1125976 in 1 mL of DMSO.
- To prepare the final dosing solution, use the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
- For a 1 mL final volume:
  - Start with 400 μL of PEG300 in a sterile microcentrifuge tube.
  - $\circ$  Add 100  $\mu$ L of the **BAY1125976** DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
  - Add 50 μL of Tween 80 and mix until the solution is clear.
  - $\circ~$  Add 450  $\mu L$  of sterile saline to reach the final volume of 1 mL and mix thoroughly.



- The final concentration of this example formulation would be 1 mg/mL. Adjust the concentration of the initial DMSO stock to achieve the desired final concentration for dosing.
- It is recommended to prepare this formulation fresh on the day of administration.

# Protocol 2: General Procedure for a Subcutaneous Xenograft Study

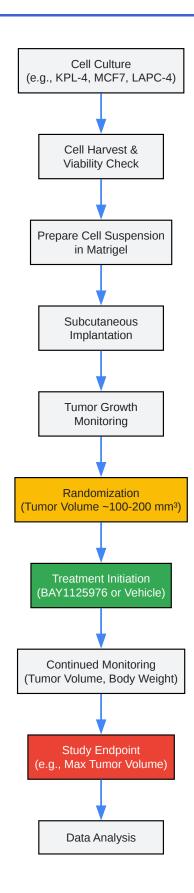
This protocol provides a general workflow for establishing and conducting a subcutaneous xenograft study to evaluate the efficacy of **BAY1125976**. Specific details for KPL-4, MCF7, and LAPC-4 models are included.

### Materials and Animals:

- Female athymic nude, NOD/SCID, or NSG mice, 6-8 weeks old.
- Cancer cell lines (e.g., KPL-4, MCF7, LAPC-4).
- · Cell culture medium and reagents.
- Matrigel®.
- Testosterone pellets (for LAPC-4 model).
- Calipers for tumor measurement.
- BAY1125976 formulation and vehicle control.

### **Experimental Workflow:**





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Caption: General workflow for a mouse xenograft efficacy study.



### **Detailed Steps:**

- Cell Culture and Preparation:
  - Culture cancer cells according to standard protocols.
  - Harvest cells during the exponential growth phase.
  - Perform a cell viability count (e.g., using trypan blue); viability should be >95%.
  - Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel® at the desired concentration.
- Tumor Cell Implantation:
  - $\circ$  KPL-4 Model: Subcutaneously inject 1-3 million KPL-4 cells in 100  $\mu$ L of the cell/Matrigel suspension into the flank of female nude or NOD/SCID mice.
  - MCF7 Model: Subcutaneously inject approximately 10 million MCF7 cells in a cell/Matrigel suspension into the flank of female nude mice. Estrogen supplementation is required for MCF7 tumor growth.
  - LAPC-4 Model: Subcutaneously inject approximately 10 million LAPC-4 cells in a cell/Matrigel suspension into the flank of male SCID or nude mice.[5][6] These mice require testosterone supplementation, which can be provided by implanting testosterone pellets subcutaneously.[5]
- Tumor Growth Monitoring and Treatment Initiation:
  - Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  - Once tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.[7][8]
  - Initiate treatment by administering BAY1125976 (e.g., 25 or 50 mg/kg) or the vehicle control orally, once daily.



- Efficacy Evaluation and Study Endpoints:
  - Continue to monitor tumor volume and body weight 2-3 times per week.
  - The study should be terminated when tumors in the control group reach a predetermined endpoint, such as a maximum volume (e.g., 1500-2000 mm³) or when tumors show signs of ulceration, as per institutional animal care and use committee (IACUC) guidelines.[9]
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

## Disclaimer

This document is intended for research purposes only and provides a synthesis of publicly available information. It is not a substitute for a thorough literature review and consultation with institutional animal care and use committees. Researchers should optimize these protocols for their specific experimental conditions and adhere to all relevant safety and ethical guidelines.

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